Aluminum diisopropyldithiocarbamate

Vue d'ensemble

Description

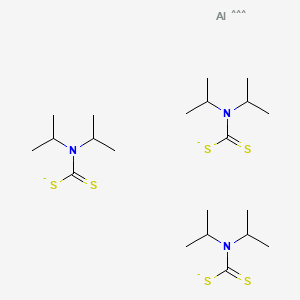

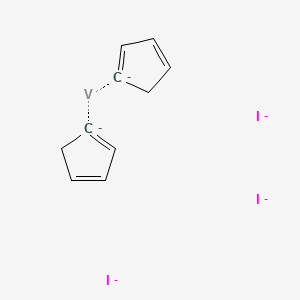

Aluminum diisopropyldithiocarbamate is a chemical compound with the molecular formula C21H42AlN3S6 and a molecular weight of 555.95 . It is used in various applications due to its unique properties .

Synthesis Analysis

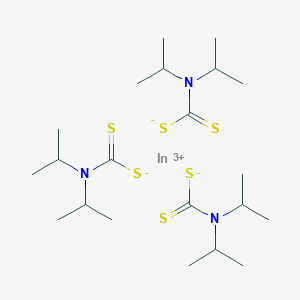

The synthesis of dithiocarbamates, such as Aluminum diisopropyldithiocarbamate, has been a subject of research for many years . The synthesis process involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .Molecular Structure Analysis

The molecular structure of Aluminum diisopropyldithiocarbamate can be determined using techniques such as single-crystal X-ray crystallography . This technique helps in confirming the true and original structure of the synthesized dithiocarbamate by determining the atomic and molecular structures of the crystals .Chemical Reactions Analysis

The chemical reactions involving Aluminum diisopropyldithiocarbamate are complex and require careful analysis . The synthesis and isolation of novel low oxidation state aluminum compounds have seen relatively slow progress over the years due to the significant challenges in isolating these thermodynamically unstable compounds .Physical And Chemical Properties Analysis

Aluminum diisopropyldithiocarbamate has a melting point of 210-225°C and shows no reaction with water under neutral conditions . The physical and chemical properties of a material like Aluminum diisopropyldithiocarbamate are essential to understand its function as a biomaterial .Applications De Recherche Scientifique

1. Aluminum Hydride in Energy Storage

Aluminum hydride (AlH3) is a compound related to aluminum with significant implications in scientific research. It has been explored extensively over the past 50 years due to its high energy density. AlH3 is a promising material for hydrogen and energy storage, with applications in rocket fuel, explosives, reducing agents, and as a hydrogen source for portable fuel cells. This review covers past, present, and future research on aluminum hydride, including synthesis methods, crystallographic structures, thermodynamics, and kinetics (Graetz et al., 2011).

2. Aluminum in Vaccination

Aluminum compounds, including aluminum adjuvants, have been used for over 60 years in vaccinations. They are currently the most widely used adjuvants in veterinary and human vaccines. Research has contributed significantly to understanding their nature and their limitations as Th2 stimulators. However, the detailed mode of action of these adjuvants is still not completely understood. The review aims to put recent findings into a broader perspective to facilitate the application of these adjuvants in general and experimental vaccinology (Lindblad, 2004).

3. Aluminum's Health Risks and Safety

A systematic review of aluminum's health risks reveals its ubiquitous presence in water, foods, pharmaceuticals, and vaccines, among other sources. This review critically examines the peer-reviewed literature on the adverse health effects of aluminum materials. It addresses the challenges in evaluating aluminum's toxicity due to variations in experimental use, routes of administration, and target organs. The review discusses the physical and chemical forms of aluminum, its bioavailability, and its potential health impacts, including the lack of consistent evidence linking aluminum with increased risk for Alzheimer's disease or other major health concerns (Willhite et al., 2014).

4. Aluminum in Neurodegenerative Diseases

Aluminum is widely distributed in the environment and used in various products. The neurotoxicity of aluminum is described in multiple studies, but the exact mechanism of toxicity is not fully understood. This review discusses the potential link between aluminum exposure and the development of neurodegenerative diseases like ALS, Alzheimer's disease, and Parkinsonism. It also reviews the detailed possible pathogenesis of aluminum neurotoxicity, including oxidative stress, cell-mediated toxicity, apoptosis, inflammatory events, and more (Maya et al., 2016).

Safety and Hazards

Orientations Futures

The future of aluminum-based compounds like Aluminum diisopropyldithiocarbamate is promising. Driven by urbanization, electrification, and the need for lightweight materials, the global aluminum market is expected to grow steadily in the coming years . Researchers are also exploring advanced aluminum alloys and manufacturing techniques to further optimize design and performance .

Propriétés

InChI |

InChI=1S/3C7H15NS2.Al/c3*1-5(2)8(6(3)4)7(9)10;/h3*5-6H,1-4H3,(H,9,10);/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTOEIZGVAFKAH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42AlN3S6-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum diisopropyldithiocarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol;hydrochloride](/img/structure/B1506975.png)

![Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506977.png)

![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)

![1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane](/img/structure/B1506982.png)

![8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B1506983.png)

![C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine](/img/structure/B1506985.png)

![tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B1506990.png)